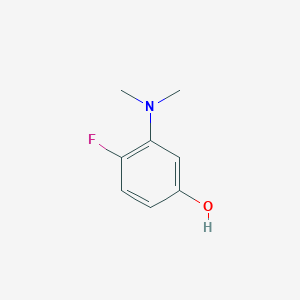
3-(Dimethylamino)-4-fluorophenol
Vue d'ensemble
Description
3-(Dimethylamino)-4-fluorophenol is likely a compound that contains a phenol group, a fluorine atom, and a dimethylamino group. The exact properties would depend on the specific arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-4-fluorophenol are not available, similar compounds are often synthesized through various organic reactions, including condensation and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of such a compound would likely involve a benzene ring (phenol) with a fluorine atom and a dimethylamino group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of phenols, fluorinated compounds, and amines. For example, the phenol group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. It’s likely to have properties common to phenols, fluorinated compounds, and amines .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(dimethylamino)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUYEBGVPTTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-fluorophenol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

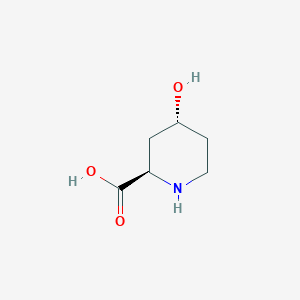
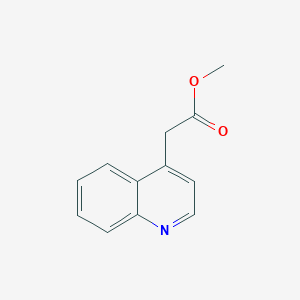
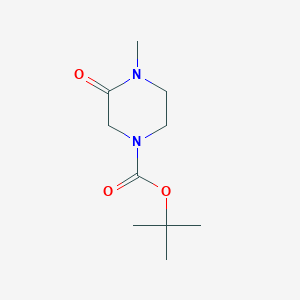
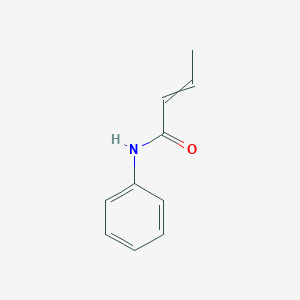
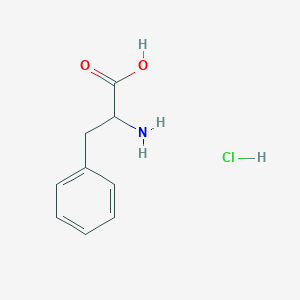

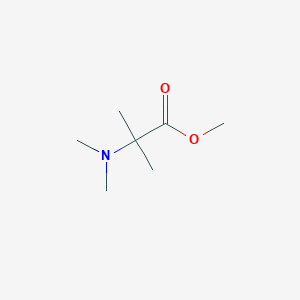
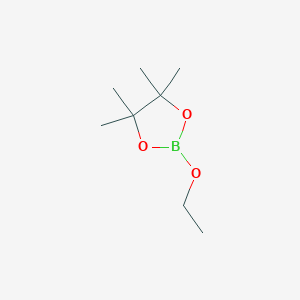
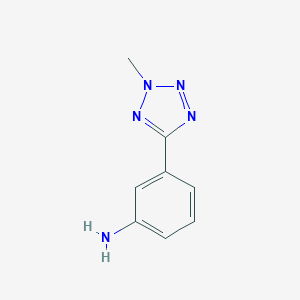


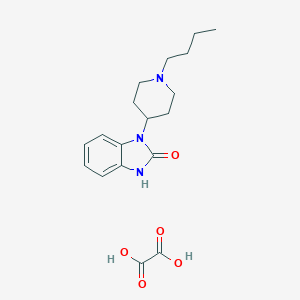

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)